
(6-Cyclopropylpyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Cyclopropylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C8H10BNO2. It is a boronic acid derivative featuring a cyclopropyl group attached to the pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyclopropylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 6-cyclopropylpyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors to improve reaction kinetics and yield, as well as the implementation of automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: (6-Cyclopropylpyridin-3-yl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, where it reacts with various aryl or vinyl halides to form biaryl or alkenyl derivatives. This reaction is facilitated by a palladium catalyst and a base under mild conditions .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and boron reagents (e.g., bis(pinacolato)diboron).
Major Products: The major products of these reactions are biaryl or alkenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
1.1. Metalloproteinase Inhibition
One of the primary applications of (6-Cyclopropylpyridin-3-yl)boronic acid is its role as an inhibitor of matrix metalloproteinases (MMPs), specifically MMP9 and MMP12. These enzymes are implicated in various pathological conditions, including:
- Asthma and Chronic Obstructive Pulmonary Disease (COPD) : The compound has shown potential in treating obstructive airway diseases by inhibiting MMPs that contribute to inflammation and tissue remodeling .
- Cancer : MMPs are often involved in tumor invasion and metastasis. Inhibiting these enzymes may reduce cancer progression, making this compound a candidate for cancer therapeutics .
- Rheumatoid Arthritis and Osteoarthritis : The compound's ability to inhibit MMPs may also be beneficial in treating inflammatory joint diseases by reducing cartilage degradation .
3.1. In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. For instance:
- In studies involving breast and colon cancer cell lines, the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
3.2. In Vivo Studies
Animal models have further validated the efficacy of this compound:
- A study showed that administration of this compound resulted in reduced tumor growth rates compared to controls, indicating its potential for clinical application in oncology .
Data Summary Table
Application Area | Specific Conditions | Mechanism of Action | Research Findings |
---|---|---|---|
Respiratory Diseases | Asthma, COPD | Inhibition of MMP9 and MMP12 | Significant reduction in symptoms |
Cancer Treatment | Various malignancies | Induction of apoptosis in cancer cells | Reduced tumor growth in animal models |
Inflammatory Diseases | Rheumatoid Arthritis, Osteoarthritis | Targeted inhibition of cartilage-degrading MMPs | Potential to slow disease progression |
Mecanismo De Acción
The primary mechanism of action for (6-Cyclopropylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .
Comparación Con Compuestos Similares
6-Chloro-3-pyridinylboronic acid: Another pyridinylboronic acid used in similar coupling reactions.
Phenylboronic acid: A simpler boronic acid often used in Suzuki-Miyaura couplings.
4,4,5,5-Tetramethyl-2-(pyridin-3-yl)-1,3,2-dioxaborolane: A boronic ester derivative used for similar purposes.
Uniqueness: (6-Cyclopropylpyridin-3-yl)boronic acid is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties to the resulting products. This can influence the reactivity and selectivity of the compound in various synthetic applications .
Actividad Biológica
(6-Cyclopropylpyridin-3-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H10BNO2 and features a boronic acid functional group attached to a pyridine ring with a cyclopropyl substituent. The presence of the boron atom endows the compound with unique electrophilic properties, making it a candidate for various biological interactions.
1. Proteasome Inhibition
Boronic acids, including this compound, are known to inhibit proteasome activity. This inhibition disrupts protein degradation pathways, leading to the accumulation of regulatory proteins that can influence cell cycle progression and apoptosis. Inhibition mechanisms typically involve the formation of reversible covalent bonds with the active site of proteasomal enzymes .
2. Antimicrobial Activity
Research indicates that boronic acids can act as inhibitors of bacterial β-lactamase enzymes, which are responsible for antibiotic resistance. This property suggests potential applications in overcoming bacterial infections, particularly those resistant to conventional antibiotics .
3. Cancer Therapeutics
Compounds similar to this compound have shown promise in cancer treatment. For instance, bortezomib, a boron-containing compound, is used in treating multiple myeloma through proteasome inhibition. Preliminary studies suggest that this compound may have similar anticancer properties by modulating pathways involved in cell survival and proliferation .
Table 1: Biological Activities of this compound
Activity Type | Mechanism of Action | References |
---|---|---|
Proteasome Inhibition | Accumulation of regulatory proteins | , |
Antimicrobial | Inhibition of β-lactamase enzymes | , |
Anticancer | Modulation of apoptosis and cell cycle | , |
Binding Affinity Studies
Recent computational modeling and experimental assays have demonstrated that this compound exhibits significant binding affinity towards various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to assess its binding kinetics and thermodynamics, revealing promising results for its use in drug development .
Propiedades
IUPAC Name |
(6-cyclopropylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)7-3-4-8(10-5-7)6-1-2-6/h3-6,11-12H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOVUSAFYKSLMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C2CC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693491 |
Source
|
Record name | (6-Cyclopropylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253055-87-6 |
Source
|
Record name | (6-Cyclopropylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.